2-Decen-1-ol 2-Decen-1-ol , also known as 2-decen-1-ol or dec-2-enol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a citrus, fresh air, and rose taste.
Brand Name: Vulcanchem
CAS No.: 18409-18-2
VCID: VC20991536
InChI: InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+
SMILES: CCCCCCCC=CCO
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

2-Decen-1-ol

CAS No.: 18409-18-2

Cat. No.: VC20991536

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

2-Decen-1-ol - 18409-18-2

Specification

CAS No. 18409-18-2
Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name (E)-dec-2-en-1-ol
Standard InChI InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+
Standard InChI Key QOPYYRPCXHTOQZ-CMDGGOBGSA-N
Isomeric SMILES CCCCCCC/C=C/CO
SMILES CCCCCCCC=CCO
Canonical SMILES CCCCCCCC=CCO

Introduction

Chemical Structure and Physical Properties

2-Decen-1-ol (C₁₀H₂₀O) is an unsaturated primary alcohol with a molecular weight of 156.2652 g/mol . It contains a ten-carbon chain with a hydroxyl group at position 1 and a double bond between positions 2 and 3 . Two major stereoisomers exist: (E)-2-Decen-1-ol (trans-2-Decen-1-ol, CAS: 18409-18-2) and (Z)-2-Decen-1-ol (cis-2-Decen-1-ol, CAS: 4194-71-2) . The (E) isomer has the hydrogen atoms on opposite sides of the double bond, while the (Z) isomer has them on the same side.

The IUPAC Standard InChIKey for (E)-2-Decen-1-ol is QOPYYRPCXHTOQZ-CMDGGOBGSA-N , and its canonical SMILES notation is CCCCCCCC=CCO . The isomeric SMILES, which indicates stereochemistry, is represented as CCCCCCC/C=C/CO for the (E) isomer.

Physical Properties

The compound exhibits specific physical characteristics that determine its behavior in various environments. The following table presents key physical properties:

PropertyValueUnitSource
Normal Boiling Point477.66KCalculated
Critical Temperature646.59KCalculated
Critical Pressure1994.77kPaCalculated
Fusion Temperature230.88KCalculated
Heat of Vaporization42.45kJ/molCalculated
Heat of Fusion25.64kJ/molCalculated

Stereochemistry Significance

The stereochemistry of 2-Decen-1-ol significantly influences its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the (E) isomer typically shows coupling constants (J values) exceeding 15 Hz between the vinyl protons, while the (Z) isomer exhibits lower values. This distinction is crucial for proper identification and characterization of the isomers in analytical procedures.

Analytical Characterization

Analytical characterization of 2-Decen-1-ol is essential for its identification, quality assessment, and research applications. Various techniques provide complementary data for comprehensive characterization.

Mass Spectrometry

Mass spectrometry is a primary method for the identification and structural elucidation of 2-Decen-1-ol. The National Institute of Standards and Technology (NIST) has compiled electron ionization mass spectral data for both stereoisomers . These spectra serve as reference standards for compound identification in various analytical procedures.

Gas Chromatography

Gas chromatography data provides retention indices (RI) that aid in the identification of 2-Decen-1-ol isomers in complex mixtures. The following table presents retention indices from different columns and conditions:

IsomerColumn TypeActive PhaseRetention IndexReference
(E)CapillaryDB-11254Smallfield, Perry, et al., 1994
(E)CapillaryOV-1011251Tamura, Kihara, et al., 1991
(E)CapillaryDB-Wax1823Smallfield, Perry, et al., 1994
(E)CapillaryCarbowax 20M1819Tamura, Kihara, et al., 1991
(E)CapillaryVF-5MS1273.3Tret'yakov, 2008
(Z)PackedApiezon L1221Nedopekina, Kovalev, et al., 1981
(Z)CapillaryOV-1011251Tamura, Kihara, et al., 1991
(Z)CapillaryCarbowax 20M1819Tamura, Kihara, et al., 1991

These retention indices are valuable for qualitative analysis of 2-Decen-1-ol in complex mixtures and essential oils.

Natural Occurrence and Biological Significance

2-Decen-1-ol has been identified in various natural sources and exhibits significant biological activities that contribute to its importance in scientific research.

Plant Volatile Organic Compounds

The compound functions as a volatile organic compound (VOC) emitted by various plants, particularly during stress conditions such as pest infestation. As a plant signaling molecule, it can trigger defensive responses in neighboring plants, acting as an alarm pheromone that plays a crucial role in plant-insect interactions.

Insect Secretions

A notable finding reveals that 2-Decen-1-ol is present in the cephalic secretion of Sceliphron caementarium (mud dauber wasp), where it occurs mixed with geranyl acetate . The secretion is orally emitted when the wasps are handled and may serve defensive functions or potentially aid in roosting aggregation. This represents one of the first identifications of this compound in arthropod secretions, highlighting its ecological significance.

Biological Activities

2-Decen-1-ol exhibits a range of biological activities that have potential applications in various fields, including medicine, agriculture, and food science.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity of 2-Decen-1-ol against various pathogens. It has particularly shown effectiveness against biofilms formed by Streptococcus mutans, a bacterium associated with dental caries. The following table summarizes key antimicrobial data:

PathogenMinimum Inhibitory Concentration (mg/L)Minimum Bactericidal Concentration (mg/L)Effectiveness
Streptococcus mutans125250Strong against biofilm formation
Candida albicans100200Moderate inhibition

These findings suggest potential applications in oral hygiene products where 2-Decen-1-ol could serve as a natural alternative to synthetic antimicrobials.

Cell LineIC50 (μg/mL)
MDA-MB-23111.31
MCF-715.45
HepG218.90
Huh-726.33
LoVo30.17
HCT11636.76

These results indicate that 2-Decen-1-ol could potentially contribute to the development of new anticancer therapies, particularly as part of natural product-derived treatments.

Antifungal Properties

In addition to its antibacterial effects, 2-Decen-1-ol demonstrates antifungal activity. Research on essential oils containing compounds similar to 2-Decen-1-ol reported inhibition of Candida albicans growth, a common fungal pathogen. The effectiveness against fungal pathogens suggests potential applications in formulations aimed at combating fungal infections.

Synthesis and Chemical Reactions

The synthesis of 2-Decen-1-ol can be approached through various methods, each with distinct advantages depending on the desired stereoselectivity and scale of production.

Synthetic Routes

Typical synthesis involves chain elongation of acetyl-coenzyme A via fatty acid biosynthesis pathways, followed by reduction to form the alcohol moiety. In laboratory settings, 2-Decen-1-ol can be prepared through the reduction of 2-decenal or through the partial hydrogenation of 2-decyn-1-ol with controlled reaction conditions to achieve the desired stereochemistry.

Chemical Transformations

2-Decen-1-ol can undergo various chemical transformations owing to its functional groups. The hydroxyl group can participate in esterification, etherification, and oxidation reactions, while the double bond can undergo addition reactions, epoxidation, and oxidative cleavage.

Of particular interest is the oxidative carboxylation reaction. Research has explored using 1-decene to produce 1,2-decylene carbonate through an epoxidation step followed by cycloaddition of carbon dioxide . While this specific study focused on 1-decene, similar principles could be applied to 2-Decen-1-ol after appropriate modifications to the reaction conditions.

Analytical Applications and Research Uses

2-Decen-1-ol has significant roles in analytical chemistry and scientific research across multiple disciplines.

Gas Chromatography Reference

The compound serves as an important reference standard in gas chromatography analyses, particularly for the characterization of essential oils and natural product extracts. Its well-documented retention indices on various column types (as shown in section 2.2) make it valuable for qualitative analysis and method development.

Agricultural Applications

Research into the ecological roles of 2-Decen-1-ol has highlighted potential agricultural applications:

ApplicationDescription
Natural pesticideReduces pathogen load on crops
Plant growth enhancerStimulates defense mechanisms in neighboring plants
Insect attractantEnhances attraction of pollinators and beneficial insects

These applications leverage the compound's role in plant signaling and defense mechanisms, potentially contributing to sustainable agricultural practices.

Flavor Chemistry

In food science, 2-Decen-1-ol contributes to flavor profiles of various food products. Studies indicate that the compound can positively influence sensory attributes, making it valuable in culinary applications and flavor enhancement.

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